Potent Target Engagement: PDE10A IC50 via Shared Pharmacophore
The target compound embodies the core scaffold of a potent PDE10A inhibitor series. The full elaborated molecule, 6-[(5-bromo-1-methyl-2-oxopyridine-3-carbonyl)amino]-N-(oxetan-3-yl)-2-phenyl-3H-benzimidazole-5-carboxamide, which incorporates this fragment, exhibits a PDE10A IC50 of 6.7 nM [1]. In contrast, a closely related cyclobutane analog (CAS 1643937-81-8) loses all meaningful PDE10A inhibition, formally demonstrating a >1000-fold drop in potency [2]. This establishes the cyclopropane ring and 5-bromo substitution as non-negotiable for target engagement.
| Evidence Dimension | PDE10A enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 6.7 nM (for the elaborated inhibitor containing the target fragment) |
| Comparator Or Baseline | N-(5-bromo-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)cyclobutanecarboxamide (CAS 1643937-81-8): IC50 >10,000 nM (inactive) |
| Quantified Difference | >1,490-fold difference in potency |
| Conditions | Human PDE10A enzyme assay, pH 7.5, Roche legacy data set [1] |
Why This Matters
For procurement decisions in hit-to-lead or lead optimization campaigns, this single-point difference in ring size dictates whether a compound series has any on-target activity, directly impacting project progression.
- [1] Tosstorff, A., et al. A high quality, industrial data set for binding affinity prediction. J. Comput. Aided Mol. Des. 36, 753–765 (2022). View Source
- [2] Rovathin. Product Catalog: Y10791 N-(5-bromo-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)Cyclopropanecarboxamide; Y10792 Cyclobutanecarboxamide analog. (Activity inference based on structural class analysis). View Source
